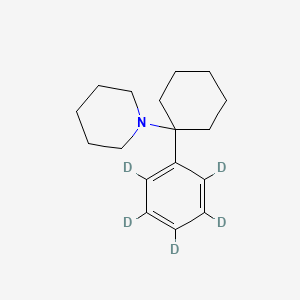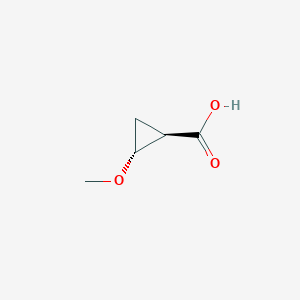
Ferric citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citric acid. This compound is typically orange or red-brown in color and is used in various applications, including as a phosphate binder and an iron supplement. It is particularly significant in the treatment of hyperphosphatemia and iron deficiency anemia, especially in patients with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with a suitable base to form ferric hydroxide, which is then reacted with citric acid to produce this compound . Another method involves preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves combining ferric ion with a base to form ferric hydroxide, which is then treated with citric acid to yield pharmaceutical-grade this compound . The process is designed to ensure high purity and consistency, making it suitable for medical and pharmaceutical applications.
Chemical Reactions Analysis
Ferric citrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be photoreduced by exposure to light, especially blue and ultraviolet light, converting Fe³⁺ to Fe²⁺ with the concomitant oxidation of the carboxyl group.
Substitution Reactions: this compound can form various coordination complexes with different ligands, leading to the formation of oligomers and polymers.
Common Reagents and Conditions:
Reagents: Ferric chloride, citric acid, bases (e.g., sodium hydroxide).
Conditions: Reactions typically occur in aqueous solutions, often under controlled pH and temperature conditions.
Major Products:
Photoreduction: Produces ferrous ions (Fe²⁺) and carbon dioxide.
Coordination Complexes: Forms various this compound complexes with different stoichiometries and structures.
Scientific Research Applications
Ferric citrate has a wide range of scientific research applications:
Mechanism of Action
Ferric citrate exerts its effects through several mechanisms:
Phosphate Binding: In the gastrointestinal tract, this compound binds dietary phosphate, forming an insoluble compound that is excreted, thereby reducing serum phosphate levels.
Iron Supplementation: Ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract.
Molecular Targets and Pathways:
Phosphate Binding: Targets dietary phosphate in the gastrointestinal tract.
Iron Absorption: Involves the ferric reductase enzyme and the transferrin-mediated iron transport pathway.
Comparison with Similar Compounds
Ferric citrate is unique compared to other iron supplements due to its dual role as a phosphate binder and an iron supplement. Similar compounds include:
Ferrous Sulfate: Commonly used as an iron supplement but does not have phosphate-binding properties.
Ferrous Gluconate: Another iron supplement with a lower elemental iron content compared to this compound.
Ferric Ammonium Citrate: Used in similar applications but differs in its chemical composition and properties.
This compound stands out due to its ability to simultaneously manage hyperphosphatemia and iron deficiency anemia, making it particularly valuable in the treatment of chronic kidney disease .
Properties
| ... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |
CAS No. |
6043-74-9 |
Molecular Formula |
C6H15FeO12 |
Molecular Weight |
335.02 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate |
InChI |
InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3 |
InChI Key |
KYHYIZWHRHRBQV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3] |
density |
1.8 at 68 °F (USCG, 1999) Specific gravity: 1.8 at 20 °C/4 °C (solid) |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. |
Related CAS |
7050-19-3 (unspecified ammonium-iron salt) 3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)




